3-(溴甲基)环庚烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

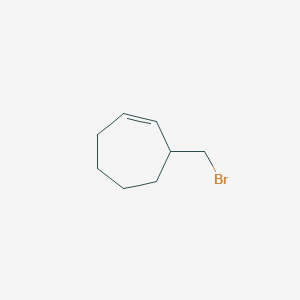

3-(Bromomethyl)cycloheptene is a cyclic compound with a seven-membered ring, known as a cycloheptene, and a bromomethyl group attached . Its molecular formula is C7H11Br . Cycloheptene is a type of cycloalkane, which are compounds that contain rings of carbon atoms .

Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)cycloheptene involves a seven-membered carbon ring (cycloheptene) with a bromomethyl group attached . Cycloalkanes like cycloheptene typically have carbon-hydrogen bonds and carbon-carbon single bonds .

科学研究应用

杂环的合成和性质:

- 苯并噻吩衍生的杂环化合物环庚并[cd]苯并噻吩,展示了苯并噻吩部分的芳香族性质和七元环中碳碳双键的烯烃样性质。本研究重点介绍了这些化合物的化学反应,包括甲酰化、乙酰化、溴化、催化氢化和狄尔斯-阿尔德反应 (Horaguchi 等,1998).

天然产物合成中的环加成策略:

- (4+3) 环加成广泛应用于天然产物的合成,尤其是那些具有环庚烷亚基的天然产物。该策略对于组装这些天然产物骨架是收敛的,并且还能对 (4+3) 环加成物进行官能化,以合成一系列复杂分子 (Yin 等,2018).

区域选择性迈克尔加成:

- 环己酮和环庚酮可以在 3 位底座促进的烯酮二聚反应中对映选择性地官能化。这展示了区域选择性加成在合成功能多样化的环状化合物中的潜力 (Ceccarelli 等,2006).

镍催化的共环化:

- 由镍催化的环丙基亚乙酰乙酸乙酯和各种炔烃的 [3 + 2 + 2] 共环化,导致环庚二烯衍生物的合成。这展示了这些反应所必需的独特反应性 (Saito 等,2004).

环庚烷衍生物的量子化学计算:

- 使用各种量子化学方法研究了七元和非芳香杂环衍生物(包括溴环庚烷)的结构、反应性和稳定性性质。本研究阐明了这些化合物的行为和内在性质 (Unimuke 等,2022).

催化不对称溴环化:

- 使用手性 BINOL 衍生的硫代磷酰胺催化剂实现了催化不对称溴环化。该方法产生了在天然产物中普遍存在的溴环化产物,突出了其在有机合成中的重要性 (Samanta 和 Yamamoto,2017).

作用机制

The mechanism of action for reactions involving 3-(Bromomethyl)cycloheptene would depend on the specific reaction. For example, in the bromination of cyclohexene, the formation of 3-bromocyclohexene is an example of substitution of alkanes, which require the free-radical mechanism . Another study discusses the electrophilic addition of bromine to cyclohexene .

未来方向

Future research could explore the synthesis, reactions, and applications of 3-(Bromomethyl)cycloheptene. For example, one paper discusses the synthesis of various bromomethyl cyclopropane compounds , while another paper discusses the reactions of alkenes with bromine . These studies could provide insights for future research involving 3-(Bromomethyl)cycloheptene.

属性

IUPAC Name |

3-(bromomethyl)cycloheptene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c9-7-8-5-3-1-2-4-6-8/h3,5,8H,1-2,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIQQJZUCPIJEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C=CC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 5-methylpyridine-3-carboxylate](/img/structure/B2835490.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2835493.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2835494.png)

![N-(3-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2835495.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2835500.png)

![6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one](/img/structure/B2835503.png)

![2-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2835505.png)

![4-[({6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)methyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazole](/img/structure/B2835507.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2835508.png)

![5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2835509.png)